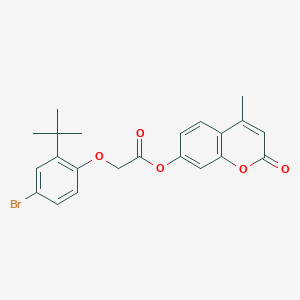![molecular formula C17H12ClN3O2S B4833113 N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4833113.png)
N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of small molecule inhibitors that target specific proteins involved in various diseases. This compound has shown promising results in pre-clinical studies, and its potential for therapeutic applications is being explored.
Mécanisme D'action
The mechanism of action of N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide involves the inhibition of specific proteins involved in various cellular processes. It has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth, division, and survival. By inhibiting these proteins, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for preventing the growth and spread of tumors. It can also inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of tumors. Additionally, it can modulate the immune system, which can enhance the body's ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide is its high potency and selectivity towards specific proteins. This makes it an ideal candidate for targeted therapies that can minimize side effects. However, its limitations include its low solubility and poor bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the development of N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to enhance its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that can enhance its anti-cancer activity. Additionally, further studies are needed to explore its potential for the treatment of other diseases, such as inflammation and autoimmune disorders.
Applications De Recherche Scientifique
N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain proteins that play a critical role in cancer, inflammation, and other diseases. Several studies have reported its efficacy in pre-clinical models of cancer, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
N-[3-[(5-chloropyridin-2-yl)carbamoyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c18-12-6-7-15(19-10-12)21-16(22)11-3-1-4-13(9-11)20-17(23)14-5-2-8-24-14/h1-10H,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVPROMBTRLCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
![3-[(2-chlorophenoxy)methyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4833038.png)
![N-(4-acetylphenyl)-2-[(4-tert-butylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4833045.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4833049.png)
![2-(4-ethylphenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4833051.png)
![4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4833052.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4833066.png)
![N-isobutyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4833071.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4833076.png)
![5-bromo-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4833083.png)

![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4833105.png)
![3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4833110.png)
